2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their stability and are often used as UV stabilizers in various industrial applications. This particular compound has a unique structure that combines a benzotriazole moiety with a pyrimidinyl-diazabicyclononane framework, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves multiple steps, starting with the preparation of the benzotriazole core. This is typically achieved through the cyclization of o-phenylenediamine with nitrous acid. The pyrimidinyl-diazabicyclononane framework is then synthesized separately through a series of reactions involving pyrimidine and diazabicyclononane intermediates. The final step involves coupling these two moieties under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole moiety can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
Industry: It is used as a UV stabilizer in plastics and coatings, helping to prolong the lifespan of these materials by preventing degradation due to UV exposure.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzotriazole derivatives are known to inhibit certain enzymes involved in DNA replication, which could explain their potential anticancer properties. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone include other benzotriazole derivatives, such as:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in plastics.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with similar applications.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its use in industrial coatings.
What sets this compound apart is its unique combination of a benzotriazole moiety with a pyrimidinyl-diazabicyclononane framework, which may confer distinct chemical and biological properties not found in other benzotriazole derivatives.
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(13-3-5-15-16(8-13)22-23-21-15)25-10-12-2-4-14(25)11-24(9-12)18-19-6-1-7-20-18/h1,3,5-8,12,14H,2,4,9-11H2,(H,21,22,23)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUGAQDQQWKBSM-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.